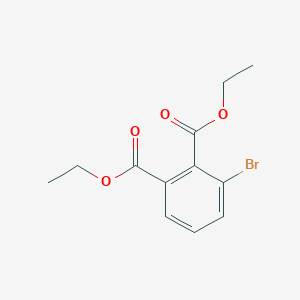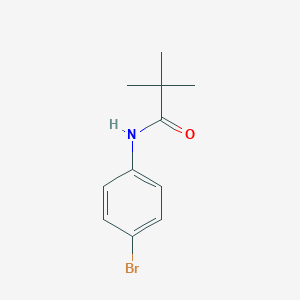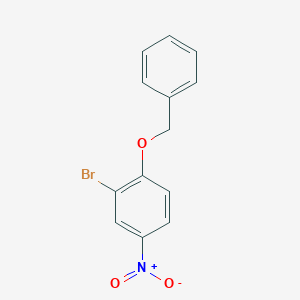
3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a chemical compound that is of interest in the field of organic chemistry and medicinal chemistry due to its potential use in the synthesis of various pharmaceutical compounds. It contains a tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in peptide synthesis, and a benzoic acid moiety, which is a fundamental building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis method for a dipeptide mimetic that includes a tert-butoxycarbonylamino group has been developed, demonstrating the regioselective functionalization of amino groups . Another study describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid, which also contains a tert-butoxycarbonyl group . These methods highlight the versatility of the tert-butoxycarbonyl group in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butoxycarbonyl group has been studied using crystallography. For example, the crystal structure of a compound with a similar tert-butoxycarbonyl group has been examined to understand the impact of N-methylation on peptide conformation . This research provides insights into how the tert-butoxycarbonyl group and its adjacent molecular structure can influence the overall conformation of the molecule.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly as a protecting group in peptide synthesis. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation has been described, showcasing the tert-butoxycarbonyl group's role in the protection of amino acids during the methylation process . This is crucial for the synthesis of peptides with specific configurations and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butoxycarbonyl groups are influenced by the presence of this group. For instance, the stability of 3-(N-tert-butyl-N-aminoxyl)benzoic acid and its crystallization behavior demonstrate the impact of the tert-butoxycarbonyl group on the physical properties of the compound . Additionally, the large-scale preparation of tert-butoxycarbonylamino derivatives from L-aspartic acid provides further evidence of the tert-butoxycarbonyl group's utility in synthesizing compounds with desirable physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine and Its Analogs
Yoshida et al. (1996) outlined a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing its potential in synthesizing pyrrolidine derivatives (Yoshida et al., 1996).
Dendrimer Synthesis
Mulders et al. (1997) discussed the synthesis of a novel amino acid-based dendrimer using a monomer similar to 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, highlighting its use in dendrimer chemistry (Mulders et al., 1997).
Crystal Structure Analysis
Jankowska et al. (2002) analyzed the crystal structure of a compound closely related to 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid to examine peptide conformation (Jankowska et al., 2002).
Polymorphic Forms Study
Gebreslasie, Jacobsen, and Görbitz (2011) studied the polymorphic forms of a compound containing the tert-butoxycarbonyl group, shedding light on its crystallographic properties (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Unsaturated β-Amino Acid Derivatives
Davies, Fenwick, and Ichihara (1997) described the synthesis of unsaturated β-amino acid derivatives using tert-butoxycarbonyl protected intermediates (Davies, Fenwick, & Ichihara, 1997).
Molybdenum Tricarbonyl Complex in Catalysis
Abrantes et al. (2009) explored the use of an amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complex in catalytic olefin epoxidation (Abrantes et al., 2009).
Magnetism Study
Baskett and Lahti (2005) investigated the crystallography and magnetism of a compound structurally similar to 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, examining its magnetic properties (Baskett & Lahti, 2005).
Chiroptical Properties of Polymers
Qu, Sanda, and Masuda (2009) synthesized chiral polymers from monomers containing amino acid moieties similar to 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, studying their chiroptical properties (Qu, Sanda, & Masuda, 2009).
Synthesis of Pyridones and Pyranones
Baš et al. (2001) demonstrated the synthesis of various fused pyridones and pyranones from a compound structurally related to 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (Baš et al., 2001).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H302, indicating that it causes skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
“3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is a drug intermediate and is commonly used in the synthesis of drugs or bioactive compounds . It can be used in the synthesis of non-steroidal anti-inflammatory drugs and anticancer drugs . Therefore, its future directions are likely to be influenced by advancements in these areas of drug development.
Eigenschaften
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGXDWFIPYTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625113 | |
| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | |
CAS RN |
168162-30-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl](methyl)amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















